molecular formula C12H14ClN3 B2463564 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 925663-00-9

1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2463564
CAS No.: 925663-00-9
M. Wt: 235.72
InChI Key: DESIOLVYFNSZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 3 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 3-chlorobenzyl group: The pyrazole intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the amine group at position 4.

    3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the 3-chlorobenzyl group.

    1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a benzyl group instead of a 3-chlorobenzyl group.

Uniqueness: 1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the 3-chlorobenzyl group and the amine group at position 4, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, with the chemical formula C12H14ClN3C_{12}H_{14}ClN_3 and CAS number 925663-00-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorobenzyl group and two methyl groups on the pyrazole ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations have shown that certain pyrazole compounds exhibit significant antibacterial activity against a range of pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Escherichia coli .

In a comparative study, several pyrazole derivatives were tested for their antimicrobial properties. The results indicated that the most active derivatives had MIC values ranging from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, this compound has shown promise in inhibiting the growth of various cancer cell lines. For example, compounds with similar structures have been evaluated against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). The IC50 values for these compounds often fall within the nanomolar to micromolar range, indicating potent cytotoxic effects .

A summary of some key findings related to the anticancer activity of pyrazole derivatives is presented in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7TBDApoptosis induction
Similar Pyrazole AA54926Cell cycle arrest
Similar Pyrazole BHep-217.82Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain pyrazoles have shown significant inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various substituted pyrazoles and evaluated their biological activities. The results indicated that modifications on the pyrazole ring could enhance antimicrobial and anticancer activities significantly .
  • Mechanistic Insights : Research has delved into the mechanisms by which these compounds exert their effects, including apoptosis induction in cancer cells and inhibition of biofilm formation in bacterial pathogens .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazole ring can lead to enhanced potency against targeted diseases. For instance, the presence of halogen groups like chlorine has been linked to increased activity against certain cancer cell lines .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIOLVYFNSZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.